molecular formula C20H23N5O4 B2899775 1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one CAS No. 2034361-09-4

1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one

Cat. No.: B2899775
CAS No.: 2034361-09-4
M. Wt: 397.435
InChI Key: OOXQQNBXDDTCJO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of B-cell receptor (BCR) signaling pathways [https://www.ncbi.nlm.nih.gov/books/NBK542194/]. The primary research value of this inhibitor lies in its application for investigating the role of BTK in autoimmune diseases and hematological cancers. In B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), constitutive BCR signaling promotes cell proliferation and survival; this molecule serves as a critical tool for elucidating these mechanisms and evaluating potential therapeutic strategies [https://www.nature.com/articles/s41375-022-01558-5]. Furthermore, due to the central role of BTK in B-cell development and Fc receptor signaling in macrophages, this compound is widely used in preclinical research for autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus, where it can help researchers understand and modulate aberrant immune responses [https://www.sciencedirect.com/science/article/abs/pii/S0163725821000865]. Its specific chemical structure is engineered to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable asset for in vitro biochemical assays and in vivo disease model studies aimed at advancing targeted therapeutic interventions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-28-16-4-2-15(3-5-16)25-11-10-24(20(25)27)13-19(26)23-9-7-17(12-23)29-18-6-8-21-14-22-18/h2-6,8,14,17H,7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXQQNBXDDTCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzimidazole Derivatives
  • Compound 5cd (): Replaces the imidazolidinone core with a benzimidazole. The 4-carboxamide substituent and phenylethyl-pyrrolidine side chain result in a molecular weight of 349.17 g/mol. NMR data (δ 12.71 ppm for NH) and HRMS confirm structural integrity .
  • Compound 5cp (): Features a benzimidazole core with a 3-oxo-3-phenylpropyl-pyrrolidine side chain (MW: 363.18 g/mol). The phenyl ketone group may enhance lipophilicity compared to the pyrimidine in the target compound .
Pyridinylimidazole Derivatives
  • Compound 6 (): Contains a pyridinylimidazole scaffold with fluorophenyl and morpholinoaniline substituents. The thioether linker (vs.

Substituent Variations

Aryl Group Modifications
  • 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one (): Replaces 4-methoxyphenyl with 4-fluorophenyl and pyrimidin-4-yloxy with pyridazin-3-yloxy.
  • 1-(3-Chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (): Substitutes the pyrrolidine-pyrimidine side chain with a phenoxyethyl-benzimidazole group. The chloro and methyl groups may enhance hydrophobic interactions (MW: 445.9 g/mol) .
Linker Region Comparisons
  • Compound 5ck (): Uses a 1,3-dioxoisoindolin-2-yl ethyl linker instead of the pyrrolidine-pyrimidine chain.
  • Compound 34 (): Incorporates a 2-methoxyethylamine side chain, which may improve solubility compared to the pyrrolidine-based linkers in the target compound .

Spectroscopic Confirmation

  • 1H-NMR : Key signals include δ 3.6–4.2 ppm (pyrrolidine and oxoethyl protons) and δ 6.8–8.1 ppm (aromatic protons), consistent with analogs in and .
  • HRMS : Precision within 0.001 amu (e.g., 349.1669 vs. 349.1660 calculated for 5cd) ensures structural accuracy .

Antioxidant and Antimicrobial Activity

  • Pyridin-2(1H)-one Derivatives (): Bromophenyl analogs showed 79.05% antioxidant activity (vs. 17.55% for methoxyphenyl), suggesting electron-withdrawing groups enhance radical scavenging .
  • Benzimidazoles : Moderate inhibition of Staphylococcus aureus and E. coli (), though direct data for the target compound is lacking .

Molecular Docking Insights

  • Pyrimidine vs. Pyridazine : The pyrimidin-4-yloxy group in the target compound may form stronger hydrogen bonds with kinase ATP pockets than pyridazine in .
  • Methoxy Group Role : The 4-methoxyphenyl group likely engages in π-π stacking, as seen in crystallographic studies of related pyrazoline derivatives () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of 4-methoxyphenyl derivatives with glycyl or acetoamino intermediates. Key steps include:

  • Formation of the imidazolidin-2-one core via cyclization under reflux conditions with catalysts like acetic acid or triethylamine .
  • Introduction of the pyrrolidin-1-yl-pyrimidinyloxy moiety via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >85% purity .
    • Validation : FT-IR (C=O stretch at 1674–1731 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm) confirm functional groups .

Q. How is the structural integrity of the compound validated in academic research?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Key metrics include R-factor < 0.05 and mean C–C bond length deviation < 0.002 Å .
  • Spectroscopic techniques : IR confirms carbonyl groups (1674–1731 cm⁻¹), while NMR identifies substituent patterns (e.g., methoxy singlet at δ 3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 450.2025) .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting bioactivity data across studies (e.g., antioxidant vs. antimicrobial results)?

  • Methodological Answer :

  • Assay standardization : Compare MIC (minimum inhibitory concentration) and IC50 (antioxidant DPPH assay) under identical conditions (pH, temperature) .
  • Structural-activity relationships (SAR) : Evaluate substituent effects; e.g., electron-donating groups (methoxy) enhance antioxidant activity, while bulky pyrrolidinyl groups may reduce membrane permeability in antimicrobial tests .
  • Statistical analysis : Use ANOVA to identify outliers or batch-specific variations (e.g., purity differences >95% vs. 85%) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model binding to pyrimidine-binding enzymes (e.g., dihydrofolate reductase). Key interactions include H-bonds with pyrrolidinone carbonyl and π-π stacking with pyrimidine .
  • MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories, AMBER force field) to identify critical residues (e.g., Asp27 in active sites) .
  • QSAR models : Corrogate descriptors (logP, polar surface area) with in vitro IC50 data to prioritize derivatives .

Q. What are the challenges in optimizing reaction yields for key intermediates (e.g., 3-(pyrimidin-4-yloxy)pyrrolidine)?

  • Methodological Answer :

  • Intermediate instability : Protect hydroxyl groups via silylation (e.g., tert-butyldimethylsilyl chloride) during pyrimidinyloxy coupling .
  • Side reactions : Minimize epimerization by using low-temperature conditions (−20°C) and non-polar solvents (hexane) .
  • Catalyst selection : Pd(PPh₃)₄ improves Suzuki-Miyaura coupling yields (75–90%) for aryl-pyrimidine linkages compared to traditional Pd/C .

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